molecular formula C8H15NO6 B6618723 N-Acetylhexosamine

N-Acetylhexosamine

Cat. No. B6618723
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-Acetylhexosaminidases exhibit activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) moieties . They catalyze hydrolysis of terminal, non-reducing N-acetylhexosamine residues, notably N-acetylglucosamine or N-acetylgalactosamine, in N-acetyl-β-D-hexosaminides . The use of unconventional media can considerably alter the progress of transglycosylation reactions .


Molecular Structure Analysis

N-Acetylhexosaminidases are a unique family of glycoside hydrolases with dual substrate specificity and a particular reaction mechanism . They have a distinct substrate-assisted mechanism that utilizes the 2-acetamido group as a nucleophile .


Chemical Reactions Analysis

N-Acetylhexosaminidases demonstrate the catalytic potential in a range of unusual reactions, processing of unnatural substrates, formation of unexpected products, and demanding reaction designs . The use of unconventional media can considerably alter the progress of transglycosylation reactions .


Physical And Chemical Properties Analysis

N-Acetylhexosaminidases are hydrolytic enzymes per se, their good stability, easy recombinant production, absolute stereoselectivity, and a broad substrate specificity predestine these enzymes for challenging applications in carbohydrate synthesis .

Scientific Research Applications

Application in Psychiatric Disorders

N-acetylhexosamine's derivative, N-acetylcysteine (NAC), has shown promising results in the field of psychiatry, suggesting its potential benefits in treating various psychiatric disorders. While primarily known for its role as a mucolytic and an antidote to paracetamol overdose, increasing interest has been shown in its use for psychiatric conditions. This is due to its multifaceted role, acting as a precursor to the antioxidant glutathione and modulating glutamatergic, neurotropic, and inflammatory pathways. Research indicates its promising results in populations with disorders where treatment efficacy has previously been limited, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Antioxidant and Anti-inflammatory Properties

The therapeutic and clinical applications of N-acetylcysteine (NAC), a derivative of N-acetylhexosamine, are tied to its complex and multifaceted mechanisms. Used in the treatment of various disorders, NAC’s efficacy stems from its antioxidative activity, which involves fast reactions with radicals and the restitution of impaired targets in vital cellular components. Its unique ability to efficiently reduce disulfide bonds in proteins, altering their structures and disrupting ligand bonding, makes it a valuable compound in biological, biomedical, and biotechnological applications (Samuni, Goldstein, Dean, & Berk, 2013).

Future Directions

The development of combined methods that involve multiple actions in a synergistic way under mild and green conditions should be the focus of future research . This would help to achieve an economic, environmentally friendly, and efficient production of N-Acetylhexosamine from renewable biomass .

properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859634
Record name 2-Acetamido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetylhexosamine

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylhexosamine
Reactant of Route 2
Reactant of Route 2
N-Acetylhexosamine
Reactant of Route 3
Reactant of Route 3
N-Acetylhexosamine
Reactant of Route 4
Reactant of Route 4
N-Acetylhexosamine
Reactant of Route 5
N-Acetylhexosamine
Reactant of Route 6
N-Acetylhexosamine

Citations

For This Compound
7,570
Citations
K Slámová, P Bojarová - Biochimica et Biophysica Acta (BBA)-General …, 2017 - Elsevier
… This review presents the diversity of engineered enzymes active with N-acetylhexosamine … Moreover, mutant N-acetylhexosamine-active glycosyltransferases were applied, eg, in the …
Number of citations: 25 www.sciencedirect.com
D Derensy‐Dron, F Krzewinski… - Biotechnology and …, 1999 - Wiley Online Library
… properties of partly purified galactosyl-N-acetylhexosamine phosphorylase from B. bifidum, … obtained during mucin hydrolysis, into phosphorylated galactose and N-acetylhexosamine. …
Number of citations: 114 iubmb.onlinelibrary.wiley.com
Y Li, H Yu, Y Chen, K Lau, L Cai, H Cao, VK Tiwari… - Molecules, 2011 - mdpi.com
… was developed to directly measure the formation of ADP and N-acetylhexosamine-1-phosphate from ATP and N-acetylhexosamine for characterizing the activities of NahKs. Both ATP …
Number of citations: 83 www.mdpi.com
A Wang-Gillam, I Pastuszak, AD Elbein - Journal of Biological Chemistry, 1998 - ASBMB
… We previously reported the purification of a UDP-N-acetylhexosamine (UDP-HexNAc) pyrophosphorylase from pig liver that catalyzed the synthesis of both UDP-GlcNAc and UDP-…
Number of citations: 52 www.jbc.org
P GeorgeáWang - Chemical communications, 2009 - pubs.rsc.org
A chemoenzymatic route to N-acetylglucosamine-1-phosphate analogues: substrate specificity investigations of N-acetylhexosamine 1-kinase - Chemical Communications (RSC …
Number of citations: 67 pubs.rsc.org
M Nishimoto, M Kitaoka - Applied and environmental microbiology, 2007 - Am Soc Microbiol
… N-acetylhexosamine 1-phosphate; the lnpC gene encodes UDP-glucose hexose 1-phosphate uridylyltransferase, which is also active on N-acetylhexosamine 1-… N-acetylhexosamine, …
Number of citations: 205 journals.asm.org
AE Cristófalo, ME Cano, ML Uhrig - The Chemical Record, 2021 - Wiley Online Library
… This review brings together research made on the introduction of N-acetylhexosamine residues into thiodisaccharides to date, passing through classic substitution (as S N 2, …
Number of citations: 7 onlinelibrary.wiley.com
P Bojarová, K Křenek, M Kuzma, L Petrásková… - Journal of Molecular …, 2008 - Elsevier
… Thus, β-N-acetylhexosaminidases have been applied in the synthesis of various N-acetylhexosamine-containing structures with modified glycosyl donors, for example those comprising …
Number of citations: 24 www.sciencedirect.com
M Nakajima, M Nishimoto, M Kitaoka - Applied microbiology and …, 2009 - Springer
Homologs of the β-1,3-galactosyl-N-acetylhexosamine phosphorylase (GalHexNAcP) gene (gnpA) were cloned from the genomic DNA of Propionibacterium acnes JCM6425 and P. …
Number of citations: 23 link.springer.com
VL Schultz, X Zhang, K Linkens, J Rimel… - The Journal of …, 2017 - ACS Publications
Unnatural uridine diphosphate (UDP)-sugar donors, UDP-4-deoxy-4-fluoro-N-acetylglucosamine (4FGlcNAc) and UDP-4-deoxy-4-fluoro-N-acetylgalactosamine (4FGalNAc), were …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.